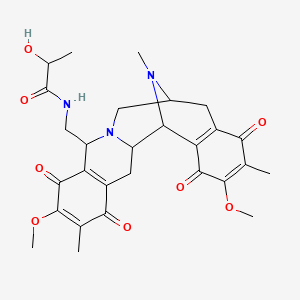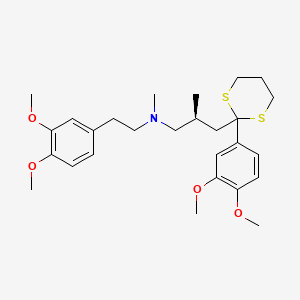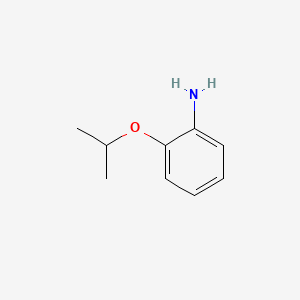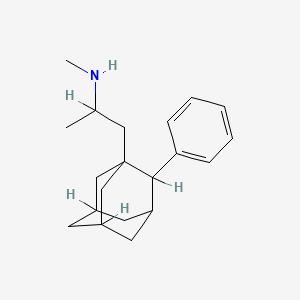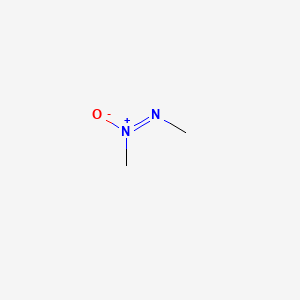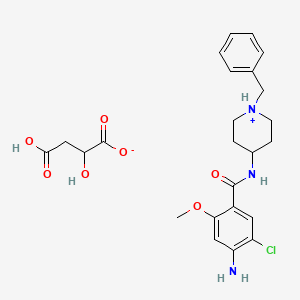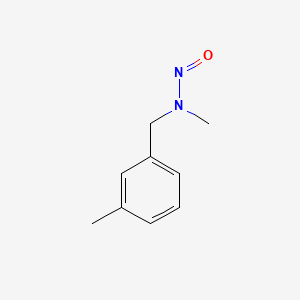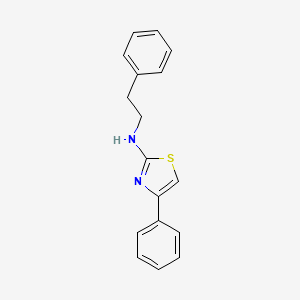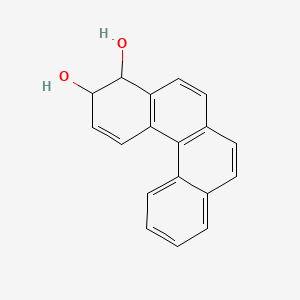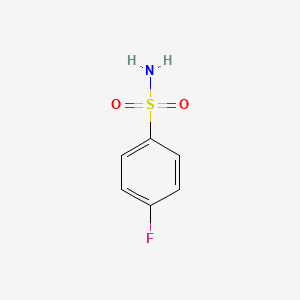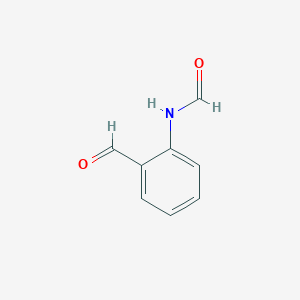
N-(2-formylphenyl)formamide
Descripción general
Descripción
N-(2-formylphenyl)formamide is an organic compound with the molecular formula C8H7NO2. It is a derivative of formamide, where the formyl group is attached to the nitrogen atom of the formamide moiety.
Mecanismo De Acción
Mode of Action
Biochemical Pathways
It has been found that the compound can form as a result of the atmospheric oxidation of indole . This suggests that it may play a role in the atmospheric chemistry of organic nitrogen compounds .
Pharmacokinetics
Result of Action
Action Environment
The action of N-(2-formylphenyl)formamide can be influenced by various environmental factors. For instance, it has been found that the compound can form as a result of the atmospheric oxidation of indole . This suggests that environmental conditions such as the presence of oxidizing agents can influence the formation and action of the compound.
Análisis Bioquímico
Biochemical Properties
N-(2-formylphenyl)formamide: plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. This compound can act as a substrate for various enzymes, including formamidases, which catalyze the hydrolysis of formamide derivatives. The interaction between This compound and formamidases results in the formation of formic acid and aniline derivatives, which are crucial intermediates in metabolic pathways . Additionally, This compound can participate in hydrogen bonding and nucleophilic reactions, influencing its reactivity and interaction with other biomolecules.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the regulation of gene expression and cellular metabolism. For instance, This compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, This compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. This compound can bind to specific enzyme active sites, either inhibiting or activating their catalytic activity. For example, This compound can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thereby modulating the enzymatic reaction. Additionally, This compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation reactions over extended periods. These degradation processes can lead to the formation of by-products that may have different biochemical activities compared to the parent compound. Long-term studies have shown that This compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At higher doses, This compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significantly pronounced beyond a certain concentration . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential adverse effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily through its interaction with formamidases and other metabolic enzymes. This compound can be metabolized to formic acid and aniline derivatives, which are further processed in various biochemical pathways . The presence of This compound can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism. Additionally, this compound can interact with cofactors such as NAD+ and FAD, modulating their activity and influencing redox reactions within the cell .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. The distribution of This compound can affect its biochemical activity, as its concentration in different cellular compartments can influence its interactions with target biomolecules . Additionally, binding proteins can sequester This compound , modulating its availability and activity within the cell.
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of This compound can influence its interactions with biomolecules and its overall biochemical activity . For instance, the presence of This compound in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other regulatory proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-formylphenyl)formamide can be synthesized through several methods. One common approach involves the formylation of aniline derivatives using formic acid or formylating agents such as ethyl formate. The reaction typically occurs under acidic conditions, often catalyzed by solid acid catalysts like sulfonated rice husk ash . Another method involves the use of carbon monoxide and ammonia in a carbonylation reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic formylation of aromatic amines using formic acid under solvent-free conditions. This method is advantageous due to its simplicity and high yield .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-formylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohols.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-formylphenyl)formamide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Green Chemistry: It is utilized in environmentally friendly synthesis methods, such as the use of carbon dioxide and hydrogen for formylation reactions.
Biochemical Analysis: The compound is used in capillary electrophoresis and other analytical techniques to enhance efficiency.
Comparación Con Compuestos Similares
Formamide: A simpler formamide derivative with a single formyl group attached to the nitrogen atom.
Dimethylformamide: A widely used solvent in organic synthesis with two methyl groups attached to the nitrogen atom.
N-formylmorpholine: A derivative used as a green solvent in organic synthesis.
Uniqueness: N-(2-formylphenyl)formamide is unique due to the presence of the formyl group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific synthetic applications and research studies.
Propiedades
IUPAC Name |
N-(2-formylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-6H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMSPYDDGDCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274269 | |
| Record name | N-(2-formylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25559-38-0 | |
| Record name | N-(2-formylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was N-(2-formylphenyl)formamide detected as a product of indole oxidation in the atmosphere?
A1: A recent computational study [] investigated the atmospheric oxidation mechanism of indole, a significant atmospheric organic nitrogen compound. The study revealed that the reaction of indole with hydroxyl radicals (●OH) initiates a complex reaction sequence. This sequence leads to the formation of peroxy radicals, which subsequently react with nitrogen monoxide (NO) and hydroperoxy radicals (HO2●). Significantly, the study identified this compound (C8H7NO2) as a product of these reactions. This finding provides the first chemical explanation for the C8H7NO2 mass peak previously observed in experimental studies of ●OH + indole reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


